molecular formula C20H18N4O3 B11271945 5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole

5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B11271945
M. Wt: 362.4 g/mol
InChI Key: MDSORRMSQWPXNS-UHFFFAOYSA-N
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Description

5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that combines the structural features of pyrazole and oxadiazole rings. These types of compounds are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with an appropriate nitrile oxide to yield the desired oxadiazole derivative .

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as reduced inflammation or inhibited microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole is unique due to its combined pyrazole and oxadiazole structure, which imparts a distinct set of chemical and biological properties. This dual-ring system enhances its potential for diverse applications in medicinal chemistry and material science .

Properties

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

IUPAC Name

5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C20H18N4O3/c1-12-4-6-13(7-5-12)19-21-20(27-24-19)17-11-16(22-23-17)15-9-8-14(25-2)10-18(15)26-3/h4-11H,1-3H3,(H,22,23)

InChI Key

MDSORRMSQWPXNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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